molecular formula C20H18N2 B6358899 Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile CAS No. 1212405-85-0

Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile

Cat. No.: B6358899
CAS No.: 1212405-85-0
M. Wt: 286.4 g/mol
InChI Key: OHLWVWCLGKLJJT-FOIQADDNSA-N
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Description

Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile is a synthetic compound with the molecular formula C20H18N2 and a molecular weight of 286.4 g/mol. This compound is known for its applications in various fields of research and industry due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile typically involves the reaction of ®-(+)-1-(1-Naphthyl)ethylamine with acetonitrile under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction may produce naphthalen-1-yl alcohols. Substitution reactions can result in various substituted naphthalen-1-yl derivatives .

Scientific Research Applications

Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile include:

  • ®-1-(Naphthalen-1-yl)ethanamine
  • (S)-(-)-1-(1-Naphthyl)ethylamine
  • ®-(+)-α-Methyl-1-naphthalenemethylamine

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both naphthyl and phenylethyl groups.

Properties

IUPAC Name

(2S)-2-naphthalen-1-yl-2-[[(1R)-1-phenylethyl]amino]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2/c1-15(16-8-3-2-4-9-16)22-20(14-21)19-13-7-11-17-10-5-6-12-18(17)19/h2-13,15,20,22H,1H3/t15-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLWVWCLGKLJJT-FOIQADDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(C#N)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@H](C#N)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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